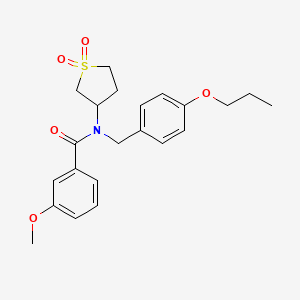![molecular formula C24H18ClFO5 B11140223 (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11140223.png)
(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic molecule characterized by its complex structure, which includes benzofuran, benzylidene, and benzyl ether moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.
Introduction of Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the benzofuran derivative and 2,3-dimethoxybenzaldehyde under basic conditions.
Attachment of Benzyl Ether: The final step involves the etherification of the benzofuran derivative with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: The chloro and fluoro substituents on the benzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored through various bioassays. Its structural features suggest it could interact with biological targets like enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural motifs are reminiscent of known bioactive molecules, suggesting potential as a lead compound in drug discovery.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties. Its aromatic structure and functional groups make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism by which (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. In a medicinal context, it could interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-[(2-chlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one
- (2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one
Uniqueness
The presence of both chloro and fluoro substituents in (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H18ClFO5 |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-[(2,3-dimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H18ClFO5/c1-28-20-8-3-5-14(24(20)29-2)11-22-23(27)16-10-9-15(12-21(16)31-22)30-13-17-18(25)6-4-7-19(17)26/h3-12H,13H2,1-2H3/b22-11- |
InChI Key |
YLWXIYQPGAHYOH-JJFYIABZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140140.png)
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide](/img/structure/B11140145.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{[3-(thiophen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11140148.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140151.png)
![(2Z)-6-(4-fluorobenzyl)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11140153.png)

![1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione](/img/structure/B11140167.png)
methanone](/img/structure/B11140188.png)
![(2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B11140195.png)
![1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140199.png)
![2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11140213.png)
![3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11140228.png)
![2-{[(2-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11140234.png)
![ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B11140237.png)
